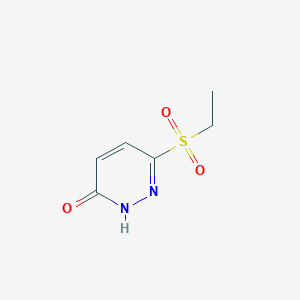![molecular formula C10H13ClN4O2S B12918628 6-Butyl-2-chloroimidazo[1,2-b]pyridazine-3-sulfonamide CAS No. 570416-08-9](/img/structure/B12918628.png)
6-Butyl-2-chloroimidazo[1,2-b]pyridazine-3-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Butyl-2-chloroimidazo[1,2-b]pyridazine-3-sulfonamide is a heterocyclic compound that belongs to the imidazopyridazine family. This compound is characterized by its unique structure, which includes a butyl group, a chlorine atom, and a sulfonamide group attached to the imidazopyridazine core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Butyl-2-chloroimidazo[1,2-b]pyridazine-3-sulfonamide typically involves the functionalization of the imidazopyridazine core. One common method involves the use of Grignard reagents for nucleophilic additions to 5-chloropyrazolo[1,5-a]pyrimidines. Additionally, regioselective metalations at specific positions on the imidazopyridazine ring can be achieved using bases such as TMP2Zn·2MgCl2·2LiCl .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow chemistry and automated synthesis platforms can enhance the efficiency of industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
6-Butyl-2-chloroimidazo[1,2-b]pyridazine-3-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized using reagents such as DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to introduce additional functional groups.
Common Reagents and Conditions
Grignard Reagents: Used for nucleophilic additions.
TMP2Zn·2MgCl2·2LiCl: Employed for regioselective metalations.
Major Products Formed
The major products formed from these reactions include various polysubstituted derivatives of the imidazopyridazine core, which can be further functionalized for specific applications .
Applications De Recherche Scientifique
6-Butyl-2-chloroimidazo[1,2-b]pyridazine-3-sulfonamide has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of new drug candidates with potential therapeutic properties.
Agrochemical Research: The compound is investigated for its potential use in developing new agrochemicals with improved efficacy and safety profiles.
Biological Studies: It is used in various biological assays to study its effects on different biological targets and pathways.
Mécanisme D'action
The mechanism of action of 6-Butyl-2-chloroimidazo[1,2-b]pyridazine-3-sulfonamide involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromo-6-chloroimidazo[1,2-b]pyridazine: Another imidazopyridazine derivative with similar structural features.
Ethyl 6-chloro-3-fluoroimidazo[1,2-b]pyridazine-2-carboxylate: A related compound with different substituents on the imidazopyridazine core.
Uniqueness
6-Butyl-2-chloroimidazo[1,2-b]pyridazine-3-sulfonamide is unique due to the presence of the butyl group and sulfonamide moiety, which confer distinct physicochemical properties and potential biological activities. These features make it a valuable scaffold for the development of new compounds with diverse applications .
Propriétés
Numéro CAS |
570416-08-9 |
|---|---|
Formule moléculaire |
C10H13ClN4O2S |
Poids moléculaire |
288.75 g/mol |
Nom IUPAC |
6-butyl-2-chloroimidazo[1,2-b]pyridazine-3-sulfonamide |
InChI |
InChI=1S/C10H13ClN4O2S/c1-2-3-4-7-5-6-8-13-9(11)10(15(8)14-7)18(12,16)17/h5-6H,2-4H2,1H3,(H2,12,16,17) |
Clé InChI |
REKVRSPBDCSJQX-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=NN2C(=NC(=C2S(=O)(=O)N)Cl)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Isoxazolo[5,4-b]pyridine, 6-(4-methoxyphenyl)-3-phenyl-](/img/structure/B12918554.png)

![2-Amino-5-[(3-hydroxypropoxy)methyl]pyrimidin-4(3H)-one](/img/structure/B12918574.png)




![(3S)-N-cyclopentyl-N-[(3,5-difluorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B12918604.png)
![4-Acridinecarboxamide, 9-amino-N-[2-(dimethylamino)ethyl]-5-methyl-](/img/structure/B12918610.png)



